3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
3-indol-1-yl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21(23-15-16-5-4-11-22-14-16)18-7-3-8-19(13-18)24-12-10-17-6-1-2-9-20(17)24/h1-14H,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLKBWDZDOGIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group.
Formation of the Benzamide: The final step involves the coupling of the indole-pyridinylmethyl intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbonyl group in the benzamide to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The pyridinylmethyl group can enhance binding affinity and specificity, while the benzamide linkage provides structural stability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzamide scaffold is widely utilized in drug discovery. Below is a comparative analysis of key analogues (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations
Indole vs. Benzimidazole/Pyrazole Derivatives :
- The target compound’s indole ring provides distinct electronic properties compared to benzimidazole (e.g., Compound 28 in ) or pyrazole-based analogues (e.g., 1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole ). Indole’s NH group enables stronger hydrogen bonding, while benzimidazoles exhibit higher planarity, favoring intercalation in biological targets.
Pyridine Substituents: The pyridin-3-ylmethyl group in the target compound differs from pyridin-2-yl substituents (e.g., ).
Electron-Withdrawing vs. Electron-Donating Groups :
- Chloro substituents (e.g., Y509-1277 ) increase electron-withdrawing effects, altering benzamide’s reactivity and lipophilicity. In contrast, the target compound lacks such groups, suggesting higher electron density at the amide carbonyl, which may influence hydrolysis rates or receptor affinity.
Synthesis Methods :
- The target compound’s synthesis likely involves amide coupling (e.g., EDCI/HOBt in DMF, as in ), similar to analogues like 1a . Pd-catalyzed amidation () or Mannich reactions () are alternative routes for related structures.
Research Findings and Data
Spectral Comparisons
- IR Spectroscopy : The target compound’s amide C=O stretch (~1650 cm⁻¹) aligns with analogues like 1a (1653 cm⁻¹) .
- NMR : Indole protons in the target are expected near δ 7.0–8.0 ppm, comparable to 1a’s indole signals (δ 7.2–8.1) . Pyridine protons may resonate at δ 8.3–9.0 ppm, distinct from pyridin-2-yl analogues (δ 7.5–8.5) .
Thermal Stability
- Melting points for indole-benzamides (e.g., 1a: 113–115°C ) suggest moderate thermal stability, likely influenced by substituent bulk. The target compound’s pyridinylmethyl group may lower melting points compared to chloro-substituted analogues due to reduced crystallinity.
Biological Activity
3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including an indole moiety, a pyridinylmethyl group, and a benzamide linkage. This compound has been investigated for various biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Synthesis
The molecular formula of this compound is , and its IUPAC name is 3-indol-1-yl-N-(pyridin-3-ylmethyl)benzamide. The synthesis typically involves multiple steps, including the Fischer indole synthesis for the indole moiety, nucleophilic substitution for the pyridinylmethyl group, and coupling with benzoyl chloride to form the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indole structure can mimic natural substrates or inhibitors, facilitating modulation of biological pathways. The presence of the pyridinylmethyl group enhances binding affinity, while the benzamide linkage contributes to structural stability.
Anti-Cancer Activity
Research has indicated that this compound exhibits potential anti-cancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, likely through the modulation of signaling pathways involved in cell growth and apoptosis. For instance, studies suggest that it may act as an inhibitor of certain kinases implicated in cancer progression .
Anti-Inflammatory Effects
In addition to its anti-cancer properties, this compound has been evaluated for anti-inflammatory activity. It has demonstrated efficacy in reducing inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- In Vitro Studies : In a recent study, this compound was tested against several cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Animal Models : In animal models of inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory cytokine levels. These findings support its potential use as an anti-inflammatory agent .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Indole-3-carbaldehyde | Lacks pyridinylmethyl and benzamide groups | Limited anti-cancer activity |
| N-(pyridin-3-ylmethyl)benzamide | Lacks indole moiety | Moderate anti-inflammatory |
| 3-(1H-indol-1-yl)benzamide | Contains indole and benzamide but not pyridine | Moderate anti-cancer activity |
The combination of these structural elements in this compound contributes to its distinct chemical reactivity and biological profile .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)benzamide?
- Answer : The compound can be synthesized via Pd-catalyzed amidation and cyclization, leveraging protocols established for analogous indole-containing benzamides. For example, palladium-catalyzed coupling of indole derivatives with benzamide precursors under inert atmospheres (e.g., N₂) at 80–100°C yields similar structures with >70% efficiency . Key intermediates include N-substituted indoles and activated benzoyl chlorides.
Q. How can structural purity and identity be confirmed for this compound?
- Answer : Use a combination of ¹H NMR (e.g., δ 7.80 ppm for aromatic protons), IR spectroscopy (peaks at ~1653 cm⁻¹ for amide C=O), and mass spectrometry (ESI-MS m/z ~350–400 range). Cross-validate with melting point data (e.g., 113–115°C for structurally related N-indolyl benzamides) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Answer : Prioritize hepatocyte-based assays (e.g., glucose uptake or glucokinase activation at 10 mM glucose) for metabolic activity, as demonstrated for benzamide derivatives with heteroaryl substitutions. Use rat hepatocytes and measure dose-response curves at 1–100 µM concentrations .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and cellular models be resolved?
- Answer : Discrepancies may arise from differences in membrane permeability or metabolic stability. Perform LC-MS stability assays in cellular lysates and compare with in vitro buffer systems. Adjust experimental conditions (e.g., serum-free media for reduced protein binding) to isolate compound-specific effects .
Q. What computational strategies predict binding modes of this compound to target proteins?
- Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures of homologous targets (e.g., glucokinase PDB: 1V4S). Validate with MD simulations (GROMACS) to assess binding stability. Focus on interactions between the indole ring and hydrophobic pockets or the pyridine nitrogen with polar residues .
Q. How can regioselectivity challenges during indole functionalization be addressed?
- Answer : Optimize reaction conditions using Lewis acid catalysts (e.g., ZnCl₂) or directing groups (e.g., -OMe at C-5 of indole) to favor C-3 substitution. Monitor reaction progress via TLC with ethyl acetate/hexane (3:7) and isolate intermediates via column chromatography .
Q. What strategies enhance metabolic stability of this benzamide derivative?
- Answer : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring or replace labile protons with deuterium at metabolically vulnerable sites (e.g., indole N-H). Validate using microsomal stability assays (e.g., human liver microsomes, 1 hr incubation) .
Data Analysis & Optimization
Q. How should researchers reconcile conflicting NMR and X-ray crystallography data?
- Answer : For solid-state vs. solution-phase discrepancies, perform variable-temperature NMR to assess conformational flexibility. Compare with powder XRD patterns (e.g., COF-1/COF-5 frameworks) to identify polymorphism or crystal packing effects .
Q. What statistical methods are critical for SAR studies of derivatives?
- Answer : Apply multivariate regression (e.g., PLS or Random Forest) to correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft Eₛ) with bioactivity. Use clustering algorithms (e.g., PCA) to group structurally similar analogs .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
